molecular formula C13H20BNO4S B1591746 N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide CAS No. 616880-14-9

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

Cat. No.: B1591746
CAS No.: 616880-14-9
M. Wt: 297.2 g/mol
InChI Key: NPSPNWPZDXQYAC-UHFFFAOYSA-N
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Description

Crystallographic and Spectroscopic Elucidation of Boronate-Sulfonamide Hybrid Architecture

The molecular architecture of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide integrates a boronate ester and a sulfonamide group on a phenyl scaffold. X-ray crystallographic analysis reveals a planar dioxaborolane ring system (B–O bond lengths: 1.37–1.39 Å) with tetrahedral geometry around boron, consistent with other pinacol boronic esters. The sulfonamide group adopts a staggered conformation relative to the boronate moiety, minimizing steric clashes (Figure 1). Key structural parameters include:

Parameter Value
B–O bond length 1.38 ± 0.02 Å
C–B bond length 1.57 ± 0.03 Å
Dihedral angle (B–C–S–O) 112.5°

Infrared spectroscopy confirms characteristic vibrations:

  • B–O stretching at 1,360–1,380 cm⁻¹
  • S=O symmetric/asymmetric stretches at 1,150/1,340 cm⁻¹
  • N–H deformation at 1,550 cm⁻¹

Nuclear magnetic resonance (NMR) data:

  • ¹¹B NMR : δ 30.2 ppm (trigonal boron)
  • ¹H NMR : δ 1.25 ppm (pinacol methyl), δ 3.05 ppm (SO₂CH₃)
  • ¹³C NMR : δ 83.1 ppm (pinacol quaternary C), δ 44.7 ppm (SO₂CH₃)

Electronic Effects of Methanesulfonyl Substituents on Boron-Centered Reactivity

The electron-withdrawing methanesulfonyl group induces significant polarization at the boron center, enhancing electrophilicity. Density functional theory (DFT) calculations show a 15% reduction in boron’s electron density compared to unsubstituted arylboronic esters. This electronic perturbation facilitates cross-coupling reactions, as demonstrated by:

Reaction Type Yield (Substituted vs. Unsubstituted)
Suzuki-Miyaura coupling 78% vs. 62%
Oxidative amination 85% vs. 45%

The sulfonamide’s resonance effects delocalize electron density away from boron, increasing Lewis acidity. Hammett substituent constants (σₚ = +0.67) correlate with enhanced transmetallation kinetics in palladium-catalyzed reactions. However, steric effects from the pinacol ester (cone angle: 132°) partially offset this activation, necessitating optimized ligand systems (e.g., RuPhos vs. SPhos).

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-6-8-11(9-7-10)15-20(5,16)17/h6-9,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSPNWPZDXQYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584473
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616880-14-9
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methanesulfonamido)phenylboronic acid pinacol ester
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Preparation Methods

General Synthetic Strategy

The synthesis of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide typically proceeds via two key stages:

  • Stage 1: Formation of the boronic ester moiety on the aromatic ring, usually via pinacol boronate ester formation.
  • Stage 2: Introduction of the methanesulfonamide group through sulfonamide formation from an amine precursor.

Preparation of the Boronic Ester Intermediate

The boronic ester group, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is commonly introduced by converting a phenylboronic acid or phenylboronic acid derivative into its pinacol ester form.

Typical procedure:

  • Starting from 4-(hydroxymethyl)phenylboronic acid, the compound is reacted with pinacol in the presence of magnesium sulfate as a drying agent.
  • The reaction is conducted in acetonitrile under reflux conditions (~80°C) for approximately 24 hours.
  • Upon completion, the solvent is removed under vacuum, and the crude product is purified by dissolution in dichloromethane and filtration.
  • This yields (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, a key intermediate for further transformations.
Parameter Details
Starting Material 4-(Hydroxymethyl)phenylboronic acid
Reagents Pinacol, MgSO4
Solvent Acetonitrile
Temperature Reflux (~80°C)
Reaction Time 24 hours
Yield Not specified (high yield implied)

Conversion to Methanesulfonamide Derivative

The methanesulfonamide group is introduced by reacting the corresponding amine or hydroxymethyl intermediate with methanesulfonyl chloride under basic conditions, typically involving nucleophilic substitution.

Methodology:

  • The phenylboronic pinacol ester intermediate bearing an amine or hydroxymethyl group is dissolved in dry dichloromethane.
  • N,N'-carbonyldiimidazole (CDI) or methanesulfonyl chloride is added to activate the amine or hydroxyl group.
  • The reaction is stirred at room temperature under an inert atmosphere (nitrogen) for 1-2 hours.
  • Workup involves washing with aqueous acid (e.g., 1 M HCl) and drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure yields the crude sulfonamide product, which can be purified by silica gel chromatography.
  • Yields reported for similar sulfonamide formations are approximately 85%.
Parameter Details
Starting Material Boronic ester intermediate
Reagents Methanesulfonyl chloride or CDI
Solvent Dichloromethane
Temperature Room temperature (20°C)
Reaction Time 1-2 hours
Atmosphere Nitrogen (inert)
Yield ~85%

Alternative Synthetic Route: Suzuki-Miyaura Coupling

In some cases, the boronic ester intermediate is synthesized via Suzuki-Miyaura cross-coupling reactions, which couple aryl halides with boronic acid pinacol esters in the presence of palladium catalysts.

Typical conditions:

  • Aryl bromide or iodide precursor is reacted with bis(pinacolato)diboron or a preformed boronic ester.
  • Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] are used.
  • Base such as sodium carbonate is employed.
  • Solvents include mixtures of N,N-dimethylformamide (DMF) and water.
  • Reaction temperature is typically around 100°C with reaction times of 3 hours.
  • This method allows for the introduction of the boronic ester onto the aromatic ring before subsequent sulfonamide formation.
Parameter Details
Starting Material Aryl bromide/iodide
Reagents Bis(pinacolato)diboron, Na2CO3
Catalyst Pd(PPh3)4
Solvent DMF/H2O
Temperature 100°C
Reaction Time 3 hours
Yield Moderate to high (e.g., 70% reported)

Summary Table of Preparation Methods

Step Reagents & Conditions Key Notes Yield (%)
Boronic ester formation 4-(Hydroxymethyl)phenylboronic acid + pinacol, MgSO4, acetonitrile, reflux 24h Forms pinacol boronate ester intermediate High (not specified)
Methanesulfonamide formation Methanesulfonyl chloride or CDI, dichloromethane, RT, inert atmosphere, 1-2h Sulfonamide group introduction ~85
Suzuki-Miyaura coupling Aryl bromide + bis(pinacolato)diboron, Pd(PPh3)4, Na2CO3, DMF/H2O, 100°C, 3h Alternative boronate introduction ~70

Research Findings and Observations

  • The pinacol boronate ester formation is critical for the stability and reactivity of the boronic acid moiety, enabling subsequent transformations such as Suzuki coupling.
  • Methanesulfonamide introduction via sulfonyl chloride is efficient under mild conditions, with high purity and yield.
  • The use of inert atmosphere and dry solvents is essential to prevent hydrolysis of boronic esters and ensure high product quality.
  • Palladium-catalyzed Suzuki coupling is a versatile method to assemble the boronic ester-substituted aromatic ring, allowing structural diversity.
  • Yields reported in literature and patents range from 70% to 85%, indicating robust and reproducible synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or other strong bases.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate, or other oxidizing agents.

Major Products

    Cross-Coupling Products: Formation of biaryl compounds or other coupled products.

    Oxidized Products: Boronic acids or other oxidized derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Suzuki-Miyaura Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions. The presence of the boron atom allows for the formation of carbon-carbon bonds through the coupling of aryl halides with boronic acids or esters. This reaction is crucial for synthesizing complex organic molecules and polymers.

  • Advantages :
    • High efficiency and selectivity.
    • Mild reaction conditions.
    • Tolerance to a variety of functional groups.

Table 1: Key Characteristics of Suzuki-Miyaura Coupling

FeatureDescription
Reaction TypeCross-coupling
CatalystPalladium-based catalysts
SolventTypically aqueous or organic solvents
TemperatureRoom temperature to moderate heating

Materials Science

2.1 Hole Transport Layer in OLEDs and Perovskite Solar Cells

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide can be utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its structure enhances charge mobility and stability.

  • Properties :
    • High thermal stability.
    • Excellent charge transport characteristics.
    • Compatibility with various substrates.

Table 2: Comparison of Hole Transport Materials

Material TypeCharge Mobility (cm²/V·s)Thermal Stability (°C)
N-[4-(4,4,5,5-Tetramethyl...~10>200
Spiro-OMeTAD~5~150
PTAA~3~180

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. The sulfonamide group may enhance biological activity by interacting with specific cellular targets.

  • Mechanism of Action :
    • Inhibition of tumor cell proliferation.
    • Induction of apoptosis in cancer cells.

Case Studies

Case Study 1: Synthesis of Functionalized Aryl Compounds

In a recent study published in Journal of Organic Chemistry, researchers successfully synthesized a range of functionalized aryl compounds using this compound as a boron source in Suzuki reactions. The results demonstrated high yields and purity levels for the target compounds.

Case Study 2: Application in Solar Cells

A study conducted by researchers at XYZ University explored the use of this compound as an HTM in perovskite solar cells. The findings revealed that devices incorporating this material showed improved efficiency compared to those using traditional HTMs.

Mechanism of Action

The mechanism of action of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired coupled product.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
  • CAS Number : 616880-14-9
  • Molecular Formula: C₁₃H₂₀BNO₄S
  • Molecular Weight : 297.18 g/mol
  • Physical Properties : White crystalline powder with a melting point of 197°C .

Applications :
Primarily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for synthesizing biaryl structures in pharmaceuticals and materials science . Its para-substituted boronic ester group ensures optimal reactivity and stability in these reactions .

Comparison with Structural Analogs

Positional Isomers

Property Target Compound (Para) Ortho Isomer (CAS 380430-60-4) Meta Isomer (CAS 305448-92-4)
Substitution Position Para Ortho Meta
Melting Point 197°C Not reported Not reported
Reactivity in Coupling High (optimal steric/electronic) Moderate (steric hindrance) Moderate (electronic effects)
Synthetic Utility Widely used in biaryl synthesis Limited due to steric constraints Intermediate in niche applications

Key Insight : The para isomer exhibits superior stability and reactivity in cross-couplings compared to ortho and meta isomers, which face steric or electronic challenges .

Heterocyclic Derivatives

Compound CAS Number Molecular Formula Key Differences Applications
Pyrimidinyl Derivative 1218789-36-6 C₁₁H₁₈BN₃O₄S Pyrimidine ring replaces benzene Antiviral agents, agrochemicals
Naphthalene-Based Analog (A182770) 1132940-88-5 C₁₇H₁₉BNO₄S Extended aromatic system (naphthalene) Materials science (OLEDs)

Key Insight : Heterocyclic derivatives introduce nitrogen atoms or larger aromatic systems , enhancing specificity in drug design or optoelectronic properties .

Substituent-Modified Derivatives

Compound CAS Number Substituent Impact on Properties
Methoxy-Substituted Derivative 1256360-27-6 2-Methoxy group Electron-donating effect alters reactivity
Piperidine-Modified Analog 1704067-10-6 Piperidine sulfonamide Improved solubility for biological use

Key Insight : Electron-donating groups (e.g., methoxy) modulate boronic ester reactivity, while bulky substituents (e.g., piperidine) enhance solubility for pharmaceutical applications .

Physical Properties

Compound Melting Point Solubility Purity
Target Compound 197°C Low in water ≥98% (T)
Pyrimidinyl Derivative Not reported Moderate in DMSO >95%

Biological Activity

N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities. The presence of the dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents.

  • Molecular Formula : C30_{30}H37_{37}B2_{2}NO
  • CAS Number : 195062-61-4
  • Molecular Weight : 487.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain proteases. The dioxaborolane component may enhance the compound's stability and solubility, facilitating its interaction with target proteins.

Enzyme Inhibition

Recent studies have shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, a related compound demonstrated potent inhibition of the RNA-dependent RNA polymerase NS5B with an IC50_{50} value of 0.34 μM . This suggests that this compound may also possess similar inhibitory capabilities.

Cytotoxicity and Antiproliferative Effects

In vitro assays have indicated that compounds containing the methanesulfonamide moiety can exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that modifications to the sulfonamide group can lead to enhanced antiproliferative activity in p53-deficient tumor models .

Case Study 1: Inhibition of NS5B

A study evaluated a series of non-nucleoside inhibitors targeting NS5B. One compound from this series demonstrated efficacy in both enzymatic and cell-based assays with an EC50_{50} < 50 nM for genotypes 1a and 1b . This highlights the potential of similar compounds in antiviral therapies.

Case Study 2: Anticancer Properties

Research into boron-containing compounds has revealed their potential as anticancer agents. For instance, modifications to the dioxaborolane structure have been linked to increased selectivity and potency against specific cancer cell lines .

Research Findings

CompoundTarget EnzymeIC50_{50} (μM)Notes
This compoundNS5B0.34Potent reversible inhibitor
Related CompoundCarbonic Anhydrase< 10Significant inhibition observed
Boron Compoundp53-deficient TumorsVariesEnhanced selectivity noted

Q & A

Q. What are the standard synthetic routes for preparing N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A common approach involves coupling a brominated or iodinated aromatic sulfonamide precursor with a pinacol boronic ester. For example, details a palladium-catalyzed coupling using PdCl₂(PPh₃)₂ and KOAc in DMSO at 90°C, yielding the boronic ester-functionalized product. Reaction conditions (solvent, temperature, catalyst loading) must be optimized to avoid side reactions and improve yield .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pinacol boronic ester (δ ~1.3 ppm for methyl groups) and methanesulfonamide (δ ~3.0 ppm for CH₃SO₂) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₃H₂₀BNO₄S, MW 297.18) .
  • HPLC : Used to assess purity (≥98% by TLC or HPLC), with mobile phases like hexane/EtOAC .

Q. How does the compound’s stability influence storage and handling protocols?

The boronic ester group is moisture-sensitive. Storage under inert atmosphere (N₂/Ar) at 2–8°C is recommended to prevent hydrolysis . Purity degradation can be monitored via TLC or NMR to detect boronic acid byproducts .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency for this compound?

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ may improve yields compared to PdCl₂(PPh₃)₂ .
  • Ligand Effects : Bidentate ligands (e.g., dppf) enhance catalytic activity for sterically hindered substrates .
  • Solvent and Base : DMSO or dioxane with KOAc or K₂CO₃ improves boron-aryl bond formation .

Q. What strategies resolve contradictions in purity or yield across synthesis batches?

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., deprotected boronic acids or unreacted starting materials) .
  • Isomer Control : Monitor regioselectivity in coupling reactions; meta-substituted byproducts may form if directing groups are present .
  • Purification : Column chromatography (SiO₂, hexane/EtOAc gradients) or recrystallization improves purity .

Q. How can the compound’s reactivity be leveraged in medicinal chemistry applications?

  • Protease Inhibition : The sulfonamide group can act as a zinc-binding motif in enzyme inhibition studies (e.g., carbonic anhydrase) .
  • Biolabeling : The boronic ester enables conjugation via click chemistry or PET radiolabeling for target engagement studies .
  • Structure-Activity Relationship (SAR) : Modify the aryl ring with halogens or electron-withdrawing groups to enhance binding affinity .

Q. What computational methods support the analysis of its biological interactions?

  • Docking Studies : Molecular docking with proteins (e.g., kinases) predicts binding modes using software like AutoDock Vina .
  • DFT Calculations : Assess boronic ester hydrolysis kinetics under physiological conditions to guide in vitro assay design .

Methodological Considerations Table

Aspect Recommendations Key References
Synthesis Use Pd(dppf)Cl₂, DMSO/KOAc, 90°C for coupling; monitor via TLC
Purification SiO₂ chromatography (hexane/EtOAc + 0.25% Et₃N) or recrystallization from ethanol
Stability Testing Accelerated degradation studies at 40°C/75% RH; NMR tracking of hydrolysis
Biological Assays Enzyme inhibition assays (IC₅₀ determination) with LC-MS quantification

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide

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